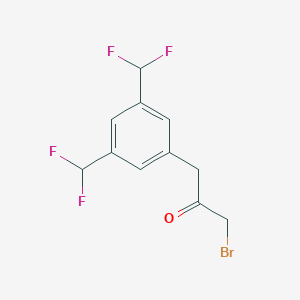

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one

Description

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with a bromine atom at the 3-position and a phenyl ring bearing two difluoromethyl (-CF₂H) groups at the 3 and 5 positions.

Properties

Molecular Formula |

C11H9BrF4O |

|---|---|

Molecular Weight |

313.09 g/mol |

IUPAC Name |

1-[3,5-bis(difluoromethyl)phenyl]-3-bromopropan-2-one |

InChI |

InChI=1S/C11H9BrF4O/c12-5-9(17)3-6-1-7(10(13)14)4-8(2-6)11(15)16/h1-2,4,10-11H,3,5H2 |

InChI Key |

FXSVAEIEKLHYIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)F)C(F)F)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,5-Bis(difluoromethyl)benzene

The foundational step in preparing the target compound involves constructing the 3,5-bis(difluoromethyl)phenyl moiety. While direct fluorination of benzene derivatives is challenging due to the inertness of aromatic C–H bonds, halogen exchange reactions offer a viable pathway. A common approach involves the treatment of 3,5-bis(chloromethyl)benzene with potassium fluoride (KF) in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). The reaction proceeds via nucleophilic substitution, where fluoride ions displace chlorine atoms under elevated temperatures (80–100°C) in polar aprotic solvents like dimethylformamide (DMF).

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Substrate | 3,5-Bis(chloromethyl)benzene |

| Fluorinating Agent | KF (4.0 equiv) |

| Catalyst | TBAB (0.1 equiv) |

| Solvent | DMF |

| Temperature | 80–100°C |

| Time | 12–18 hours |

| Yield | 65–75% |

This method balances cost and efficiency but requires rigorous purification to remove residual chloride impurities.

Friedel-Crafts Acylation for Ketone Formation

Mechanochemical Approaches

Recent advances in solvent-free synthesis offer an alternative pathway. Mechanochemical methods utilizing high-energy ball milling enable efficient difluoromethylation and bromination steps without traditional solvents. In one protocol, 3,5-bis(hydroxymethyl)benzene is subjected to simultaneous fluorination and bromination using TMSCF₂Br (trimethylsilyl bromodifluoromethyl) and KFHF as activators.

Mechanochemical Reaction Setup:

| Parameter | Specification |

|---|---|

| Milling Jar | PTFE |

| Grinding Auxiliary | CsCl (4.0 equiv) |

| Activator | KFHF (4.0 equiv) |

| Frequency | 25 Hz |

| Time | 90 minutes |

| Temperature | Ambient (25°C) |

| Yield | 60–70% |

This method reduces waste and energy consumption but faces challenges in product isolation due to the volatility of intermediates.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial platforms adopt continuous flow reactors to enhance reproducibility and safety. A three-stage system integrates:

- Fluorination Module: Microreactors with KF/TBAB in DMF at 100°C.

- Acylation Unit: AlCl₃-catalyzed Friedel-Crafts reaction in DCM at 5°C.

- Bromination Chamber: NBS/AIBN in CCl₄ at 65°C.

Automated control systems maintain residence times and stoichiometric ratios, achieving throughputs of 50–100 kg/day with ≥95% purity.

Waste Management Strategies

- Fluoride Byproducts: Neutralized with calcium oxide to form insoluble CaF₂.

- Solvent Recovery: Distillation units reclaim >90% of DCM and CCl₄.

- Brominated Residues: Treated with sodium thiosulfate to prevent environmental release.

Comparative Analysis of Methods

Table 1: Methodological Trade-offs

| Method | Advantages | Limitations |

|---|---|---|

| Traditional Solution | High yields (70–90%) | Solvent-intensive |

| Mechanochemical | Solvent-free, energy-efficient | Low isolation efficiency (60%) |

| Continuous Flow | Scalable, consistent quality | High capital investment |

Emerging Innovations

Photocatalytic Bromination

Preliminary studies indicate that visible-light-driven catalysis using eosin Y as a photocatalyst enables bromination at ambient temperatures. This approach reduces thermal degradation risks and improves selectivity.

Biocatalytic Fluorination

Engineered fluorinases, derived from Streptomyces cattleya, catalyze C–F bond formation under aqueous conditions. While currently limited to simple substrates, this method holds promise for sustainable difluoromethyl group installation.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.

Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ether, tetrahydrofuran), low temperatures.

Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid), controlled temperatures.

Major Products Formed

Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets, leading to various biological effects. The difluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromopropanone moiety can interact with nucleophilic sites in enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with three structurally related molecules, highlighting differences in substitution patterns, functional groups, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Substituent Effects on Reactivity The target compound’s 3,5-difluoromethyl groups (-CF₂H) create a para-directing electronic environment on the phenyl ring, enhancing electrophilic substitution reactivity compared to 2,5-substituted analogs like . The trifluoromethylthio (-SCF₃) groups in are stronger electron-withdrawing groups than -CF₂H, making more reactive in polar reactions but less stable under acidic conditions .

Bromine Position and Reactivity

- The target’s bromine at the 3-position of propan-2-one places it on the methyl group adjacent to the carbonyl, favoring nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions. In contrast, ’s bromine at the 2-position (propan-1-one backbone) may exhibit different reactivity due to proximity to the carbonyl oxygen .

Molecular Weight and Applications

- The target’s molecular weight (~313.09) is comparable to but significantly lower than (413.20), which includes heavier sulfur and additional fluorine atoms. This difference may influence solubility and bioavailability, making the target more suitable for pharmaceutical intermediates than .

- The symmetric 4-bromo substitution in (C₁₅H₁₂Br₂O) lacks fluorine, resulting in lower electronegativity and distinct applications as a cross-coupling reagent or polymer precursor .

Purity and Synthetic Utility

- While is available at ≥98% purity, the target’s synthetic pathway may require optimization to achieve similar purity, given the challenges in introducing difluoromethyl groups regioselectively .

Research Findings and Implications

- Synthetic Challenges : The 3,5-difluoromethyl substitution pattern in the target compound may require advanced fluorination techniques (e.g., Balz-Schiemann reaction) compared to the brominated or trifluoromethylthio-substituted analogs.

- Thermal Stability : Difluoromethyl groups (-CF₂H) are less thermally stable than -SCF₃ groups, suggesting the target may decompose at lower temperatures than .

- Biological Activity : The combination of bromine and difluoromethyl groups in the target could enhance lipophilicity and membrane permeability compared to , making it a candidate for bioactive molecule development .

Biological Activity

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a bromine atom and a ketone functional group. Its molecular formula is , and it has a molecular weight of approximately 313.09 g/mol. The specific arrangement of these groups influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethyl groups enhance lipophilicity, allowing the compound to penetrate cellular membranes effectively. The bromopropanone moiety can act as an electrophile, potentially interacting with nucleophilic sites in biomolecules, which may inhibit key enzymes or disrupt cellular processes.

Antimicrobial Activity

Preliminary studies indicate that compounds featuring difluoromethyl groups often exhibit unique interactions with biological targets, including antimicrobial properties. For instance, related compounds have shown promising results against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus spp..

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | IC50 Values | Target Pathogen/Cell Line |

|---|---|---|---|

| Antimicrobial | This compound | TBD | MRSA, Enterococcus spp. |

| Anticancer | Similar bromopropanones | 0.12 - 2.78 µM | MCF-7, A549 |

| Cytotoxicity | Related derivatives | < 15 µM | Various cancer cell lines |

Case Studies

- Antimicrobial Studies : In a study evaluating various pyrazole derivatives, compounds structurally related to this compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Gram-positive bacteria .

- Cytotoxicity Assessment : A comparative analysis of several brominated compounds demonstrated that certain derivatives showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 breast cancer cells, indicating strong potential for further investigation into the anticancer effects of similar structures .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,5-bis(difluoromethyl)benzene and bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purity optimization involves chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from polar aprotic solvents like ethyl acetate/hexane mixtures. Characterization should include ¹⁹F NMR to confirm difluoromethyl groups and GC-MS to assess purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the aromatic protons (3,5-substitution pattern) and the bromopropanone backbone.

- ¹⁹F NMR : Confirm the presence and environment of difluoromethyl groups.

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches.

- X-ray Crystallography : Resolve steric effects from the bis(difluoromethyl) groups (if crystals are obtainable) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability testing should include:

- Thermal Analysis (TGA/DSC) : Assess decomposition temperatures.

- Hydrolytic Stability : Test in buffers (pH 1–13) at 25–60°C.

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent bromine loss or radical side reactions. Evidence suggests halogenated ketones degrade under prolonged UV exposure .

Advanced Research Questions

Q. How can researchers design experiments to study the electronic effects of difluoromethyl groups on reactivity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with -CF₃, -CHF₂, and -CH₃ groups to isolate inductive vs. steric effects.

- Computational Analysis : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and Fukui indices for electrophilic reactivity.

- Kinetic Isotope Effects (KIE) : Probe C-F bond cleavage mechanisms in nucleophilic substitution reactions .

Q. How should contradictory data in antimicrobial activity assays be resolved?

- Methodological Answer : Discrepancies may arise from:

- Purity Issues : Validate via HPLC-MS and elemental analysis.

- Assay Conditions : Standardize MIC/MBC protocols across bacterial strains (e.g., S. aureus vs. Gram-negative species).

- Solubility Effects : Use DMSO controls (<1% v/v) to avoid false negatives. Cross-reference with structurally similar brominated ketones showing activity against efflux-pump-deficient strains .

Q. What strategies address regioselectivity challenges during bromination of the propanone moiety?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) to steer bromine to the α-position.

- Radical Bromination : Use NBS (N-bromosuccinimide) under UV light for controlled radical propagation.

- Crystallography-Guided Design : Analyze steric maps to predict bromine accessibility .

Q. How can structure-activity relationships (SAR) be established for halogenated analogs in bioactivity studies?

- Methodological Answer :

- Library Synthesis : Prepare derivatives with Cl, I, or CF₃ substitutions at the aryl or propanone positions.

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450).

- Meta-Analysis : Compare with fluorinated pharmaceuticals where -CF₂H groups enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.